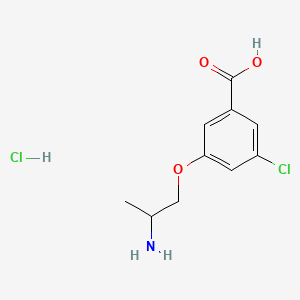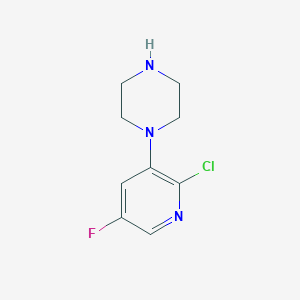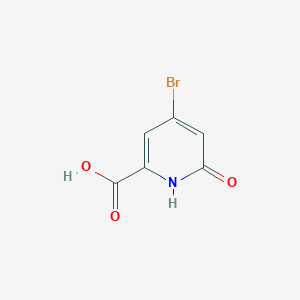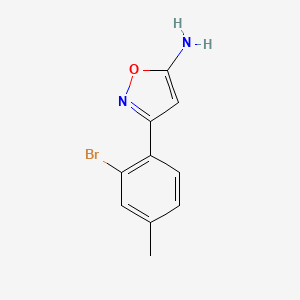
3-(2-Bromo-4-methylphenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Amination: Finally, the oxazole intermediate is reacted with an amine source to introduce the amine group at the 5-position of the oxazole ring.
Industrial Production Methods
Industrial production of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to modify the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine-modified compounds, and complex molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its mechanism are ongoing to fully understand its interactions and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-methylphenyl isocyanate
- 2-bromo-4-methylpropiophenone
- 4-methylphenyl oxazole derivatives
Uniqueness
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine stands out due to its specific substitution pattern and the presence of both bromine and amine groups. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
Clave InChI |
GGDMHADWZPNSLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NOC(=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)


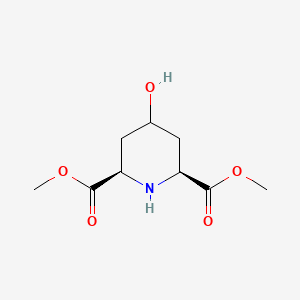
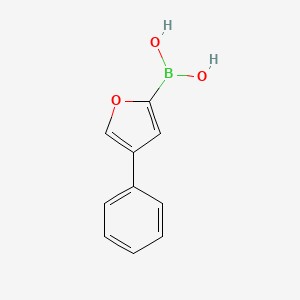
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)

